Para-Bromo vs. Para-Amino Analog: Distinct Enzyme Inhibition Selectivity Profile Quantified by In Silico Ki Values
In a 2025 multi-target docking study comparing (E)-5-(((4-bromophenyl)imino)methyl)-2-methoxyphenol (BPhIM, the target compound scaffold) against its para-amino analog (APhIM), BPhIM demonstrated a distinct enzyme selectivity profile: it exhibited strong inhibition against human carbonic anhydrase I (hCA I) with Ki = 0.83 µM, while APhIM was more potent against acetylcholinesterase (AChE) with Ki = 0.42 µM and butyrylcholinesterase (BChE) with Ki = 0.83 µM [1]. BPhIM showed lower AChE inhibition (Ki = 1.12 µM) and moderate BChE inhibition (Ki = 1.45 µM) [1]. The standard drug Tacrine exhibited Ki = 0.55 µM against AChE and Ki = 1.24 µM against BChE, placing BPhIM's AChE inhibition as comparable to Tacrine but with an inverted selectivity preference toward hCA I [1].
| Evidence Dimension | Enzyme Inhibition (Ki, µM) – hCA I |
|---|---|
| Target Compound Data | Ki = 0.83 µM |
| Comparator Or Baseline | APhIM (para-amino analog): Ki not reported for hCA I; Tacrine (reference): not a CA inhibitor |
| Quantified Difference | BPhIM demonstrates strong hCA I inhibition; APhIM is more potent toward AChE/BChE |
| Conditions | Molecular docking simulation at B97D3/6-311++G(d,p) level; AutoDock Vina |
Why This Matters
This differentiated selectivity profile (hCA I preference over AChE) enables researchers targeting carbonic anhydrase-related pathways to select BPhIM over the amino analog APhIM, which would be suboptimal for CA inhibition assays.
- [1] Raza MA, Dege N, Doğan OE, Ağar T, Sumrra SH. Structural, nonlinear optical, and molecular docking studies of Schiff base compounds as multi-target inhibitors of AChE, BChE, and carbonic anhydrases. Scientific Reports. 2025;15:34818. View Source
